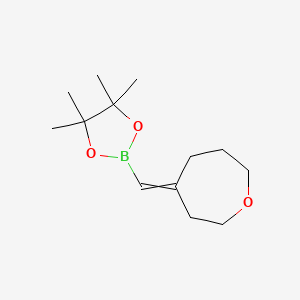
2-Hydrazinyl-3,6-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-3,6-dimethylpyridine is a heterocyclic organic compound with the molecular formula C7H11N3 It is a derivative of pyridine, characterized by the presence of hydrazine and methyl groups at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-3,6-dimethylpyridine typically involves the reaction of 3,6-dimethylpyridine with hydrazine hydrate. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The reaction is usually completed within a few hours, yielding the desired product after purification .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazinyl-3,6-dimethylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the hydrazine group, leading to different hydrazine derivatives.
Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Hydrazinyl-3,6-dimethylpyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research has explored its potential as an anticancer agent and its role in enzyme inhibition.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-3,6-dimethylpyridine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit certain enzymes or interfere with cellular pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Hydrazinylpyridine: Lacks the methyl groups present in 2-Hydrazinyl-3,6-dimethylpyridine.
3,6-Dimethylpyridine: Does not contain the hydrazine group.
2-Hydrazinyl-4,6-dimethylpyridine: Similar structure but with different methyl group positions.
Uniqueness: The presence of both hydrazine and methyl groups on the pyridine ring provides a versatile platform for chemical modifications and the development of novel compounds .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
(3,6-dimethylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-5-3-4-6(2)9-7(5)10-8/h3-4H,8H2,1-2H3,(H,9,10) |
InChI Key |
HVEUXVKTVYERPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


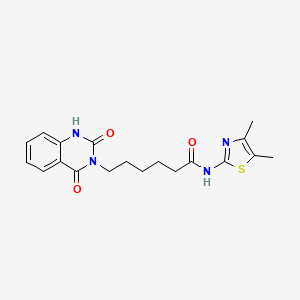
![1-(3-Ethoxyphenyl)-2-(6-fluoro-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085588.png)
![5-(4-chlorophenyl)-4-[(2,3,4-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14085600.png)
![7-Chloro-1-(3-chlorophenyl)-6-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085602.png)
![1-(2-Fluorophenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085609.png)
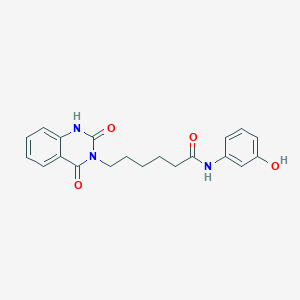
![3,6-Bis[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]-9-[4-[3,6-bis(3,6-ditert-butylcarbazol-9-yl)carbazol-9-yl]phenyl]carbazole](/img/structure/B14085628.png)
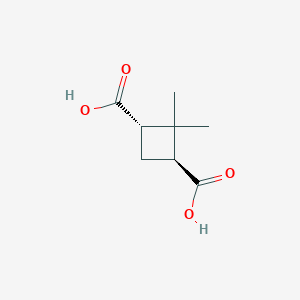
![2-(6-Methylpyridin-2-yl)-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085636.png)
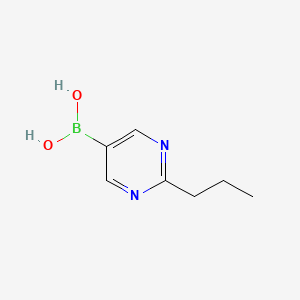

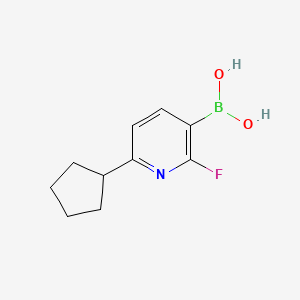
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085672.png)
